molecular formula C10H7BrFNO B8469070 4-Bromo-3-fluoro-6-methoxyquinoline

4-Bromo-3-fluoro-6-methoxyquinoline

Cat. No.: B8469070
M. Wt: 256.07 g/mol
InChI Key: RHXOSWPXKBXUAG-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-6-methoxyquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4, a fluorine atom at position 3, and a methoxy group at position 6 on the quinoline scaffold. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their applications in medicinal chemistry, materials science, and agrochemicals due to their tunable electronic properties and bioactivity . The strategic placement of substituents on the quinoline core influences its reactivity, solubility, and interactions with biological targets, making it a valuable intermediate in synthetic organic chemistry.

Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

4-bromo-3-fluoro-6-methoxyquinoline

InChI

InChI=1S/C10H7BrFNO/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3

InChI Key

RHXOSWPXKBXUAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-3-fluoro-6-methoxyquinoline typically involves a multi-step process. One practical and scalable route starts with 2,4-dichloro-3-fluoroquinoline. This compound undergoes a series of reactions, including halogenation and methoxylation, to yield the desired product. The overall yield of this process is approximately 81-85% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-Bromo-3-fluoro-6-methoxyquinoline undergoes various chemical reactions, including:

Scientific Research Applications

4-Bromo-3-fluoro-6-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-6-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or interact with other molecular targets to exert its biological effects. The presence of fluorine and bromine atoms can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

4-Bromo-6-(trifluoromethoxy)quinoline (CAS 1189105-68-7)

  • Structure : Bromine at position 4, trifluoromethoxy (-OCF₃) at position 5.
  • Molecular Weight: 276.06 g/mol (C₁₀H₅BrF₃NO) .
  • Key Differences : The trifluoromethoxy group is more electron-withdrawing and sterically bulky compared to the methoxy group in the target compound. This enhances metabolic stability and lipophilicity, making it suitable for pharmaceutical applications .
  • Synthesis: Not explicitly detailed in the evidence, but analogous Pd-catalyzed cross-coupling reactions (as in ) may apply.

3-Bromo-4-chloro-6-fluoroquinoline (CAS 1204810-93-4)

  • Structure : Bromine (position 3), chlorine (position 4), fluorine (position 6).
  • Molecular Weight : 260.49 g/mol (C₉H₄BrClFN) .

6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline (CAS 2131782-63-1)

  • Structure : Bromine (position 6), methoxy (position 2), and a fluorinated benzyl group at position 3.
  • Molecular Weight: 376.2 g/mol (C₁₈H₁₅BrFNO₂) .
  • Key Differences : The benzyl substituent introduces steric hindrance and aromatic π-stacking capabilities, which could enhance binding to biological targets such as enzymes or receptors .

One-Step Protocol ()

The synthesis of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (83% yield) involves refluxing 6-bromo-4-chloroquinoline with aniline derivatives in the presence of Hünig’s base. This method highlights the efficiency of single-step reactions for brominated quinolines .

Pd-Catalyzed Cross-Coupling ()

Compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline are synthesized using PdCl₂(PPh₃)₂ and PCy₃ catalysts. Such methods are adaptable for introducing methoxy and halogen groups but require multi-step purification .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
4-Bromo-3-fluoro-6-methoxyquinoline ~256.06 (estimated) 4-Br, 3-F, 6-OCH₃ High polarity due to -OCH₃ and F; moderate lipophilicity
4-Bromo-6-(trifluoromethoxy)quinoline 276.06 4-Br, 6-OCF₃ Enhanced metabolic stability; higher logP
3-Bromo-4-chloro-6-fluoroquinoline 260.49 3-Br, 4-Cl, 6-F Lower solubility in polar solvents
6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline 376.2 6-Br, 2-OCH₃, 3-benzyl Steric hindrance; potential for CNS activity

Challenges and Limitations

  • Synthetic Complexity : Multi-step syntheses (e.g., ) often result in lower yields compared to one-step protocols .
  • Steric Effects : Bulky substituents (e.g., benzyl groups in ) may complicate further functionalization .

Q & A

Q. What methodologies validate the purity of this compound in drug discovery pipelines?

  • Methodological Answer :
  • HPLC-DAD : Use a C18 column (5 µm, 4.6 × 150 mm) with acetonitrile/water (70:30) mobile phase. Monitor at 254 nm.
  • Elemental Analysis : Confirm Br/F content (±0.3% deviation) via combustion analysis.
  • QC Threshold : ≥99% purity for biological assays; recalibrate standards using USP reference materials .

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